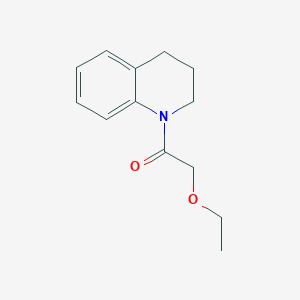![molecular formula C12H20N2O4S2 B4714007 N-(3-methylbutyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4714007.png)
N-(3-methylbutyl)-4-[(methylsulfonyl)amino]benzenesulfonamide
Overview
Description
“N-(3-methylbutyl)-4-[(methylsulfonyl)amino]benzenesulfonamide” is an organic compound containing a sulfonamide group. Sulfonamides are a group of compounds containing a sulfur atom, two oxygen atoms, and an amine group (NH2) attached to the sulfur atom. They are known for their use in medicinal chemistry, particularly as antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a benzene ring (a six-carbon ring with alternating double bonds), with a sulfonamide group and a 3-methylbutyl group attached to it .Chemical Reactions Analysis
Sulfonamides, including this compound, can undergo a variety of chemical reactions. For example, they can participate in reactions involving their amine group or the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and the functional groups it contains. For example, sulfonamides are generally solid at room temperature, and they tend to be soluble in organic solvents .Mechanism of Action
The mechanism of action of sulfonamides in general involves the inhibition of bacterial synthesis of folic acid, an essential nutrient. By competitively inhibiting the conversion of p-aminobenzoic acid to dihydropteroate, sulfonamides prevent bacteria from synthesizing folic acid, which is necessary for the production of nucleic acids and the growth of the bacteria .
Safety and Hazards
Future Directions
The future directions in the research and application of sulfonamides could involve the development of new antibiotics or other medicinal compounds. Given the increasing problem of antibiotic resistance, there is a need for the development of new drugs, and sulfonamides, with their ability to inhibit bacterial growth, could play a role in this .
properties
IUPAC Name |
4-(methanesulfonamido)-N-(3-methylbutyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4S2/c1-10(2)8-9-13-20(17,18)12-6-4-11(5-7-12)14-19(3,15)16/h4-7,10,13-14H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFUELPVMRLERL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(2-bromobenzyl)thio]acetyl}-N-(4-chlorobenzyl)hydrazinecarbothioamide](/img/structure/B4713925.png)
![N-{[4-ethyl-5-({2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide](/img/structure/B4713926.png)

![N-[2-[5-(4-chlorophenyl)-2-furyl]-1-({[2-(dimethylamino)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B4713945.png)
![N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B4713947.png)
![methyl 2-cyano-3-{1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}acrylate](/img/structure/B4713951.png)
![7-butyl-8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4713954.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-cyclopentyl-4-ethyl-4H-1,2,4-triazole](/img/structure/B4713960.png)
![ethyl 2-(3-{3-[(3-chloro-4-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4713961.png)
![5-{[3-(dimethylamino)propyl]amino}-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B4713989.png)

![1-(2-fluorophenyl)-4-[(2-methylbenzyl)sulfonyl]piperazine](/img/structure/B4714004.png)
![3-[4-(4-morpholinylsulfonyl)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4714015.png)
